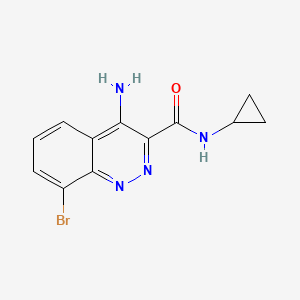
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide is a heterocyclic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes an amino group at the 4th position, a bromine atom at the 8th position, a cyclopropyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position. The molecular formula of this compound is C12H11BrN4O, and it has a molecular weight of approximately 309.15 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile and α-bromoacetophenone under basic conditions.
Amination: The amino group at the 4th position can be introduced through nucleophilic substitution reactions using ammonia or amines.
Cyclopropylation: The cyclopropyl group can be attached to the nitrogen atom via cyclopropylation reactions using cyclopropyl halides.
Carboxamidation: The carboxamide group can be introduced through amidation reactions using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles like thiols, amines, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling using boron reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, alkoxides.
Coupling: Boron reagents, palladium catalysts.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Coupling: Formation of coupled products with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors and modulating their activity.
Pathway Modulation: Affecting signaling pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-8-bromo-N-propylcinnoline-3-carboxamide
- 8-methoxycoumarin-3-carboxamides
- Indole derivatives
Uniqueness
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the combination of amino, bromine, and carboxamide functionalities make it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H11BrN4O |
|---|---|
Peso molecular |
307.15 g/mol |
Nombre IUPAC |
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O/c13-8-3-1-2-7-9(14)11(17-16-10(7)8)12(18)15-6-4-5-6/h1-3,6H,4-5H2,(H2,14,16)(H,15,18) |
Clave InChI |
IOCLBSGWUXPQED-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=NN=C3C(=C2N)C=CC=C3Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













